3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and a nitrogenous heterocyclic moiety . The exact molecular structure would depend on the specific substituents attached to the triazole ring.Scientific Research Applications
Synthesis and Structural Diversity
Compounds with structures similar to 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide are synthesized through various chemical reactions that provide a wide array of heterocyclic compounds. For example, the reactions of anthranilamide with isocyanates lead to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds through direct reflux or stirring at room temperature in specific solvents. These synthesis methods highlight the versatility and reactivity of certain functional groups in creating complex heterocyclic structures (J. Chern et al., 1988).
Potential Biological Activities
Quinazoline derivatives, similar to the compound , are often studied for their potential biological activities. For instance, some quinazoline derivatives containing an azole nucleus have been evaluated for their antimicrobial activity. The structural modifications on the quinazoline framework can significantly influence their activity against a range of microorganisms, indicating their potential as therapeutic agents (Muhammet Özyanik et al., 2012). Additionally, triazoloquinazoline adenosine antagonists have been explored for their selectivity towards the human A3 receptor subtype, which is a significant area of research in the development of novel therapeutic agents (Y. C. Kim et al., 1996).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate, which is then reacted with 2-aminobenzonitrile to form the triazoloquinazoline ring system. The resulting compound is then subjected to a series of reactions to introduce the carboxamide and oxo groups at the appropriate positions.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methylbenzylamine", "2-aminobenzonitrile", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "ethanol", "chloroform", "diethyl ether" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 4-methylbenzylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is then reacted with 2-aminobenzonitrile in the presence of sulfuric acid to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is then treated with acetic anhydride and sodium acetate in chloroform to introduce the carboxamide group at the appropriate position.", "Step 4: The compound is then subjected to a series of oxidation reactions using hydrogen peroxide and sodium hydroxide to introduce the oxo group at the appropriate position.", "Step 5: The final compound is purified using column chromatography with a mixture of chloroform and diethyl ether as the eluent." ] } | |
CAS No. |
1031623-74-1 |
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.89 |
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-2-4-15(5-3-14)13-26-23(31)17-8-11-19-20(12-17)30-22(27-24(19)32)21(28-29-30)16-6-9-18(25)10-7-16/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.